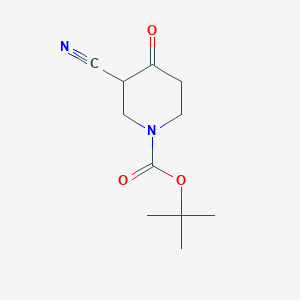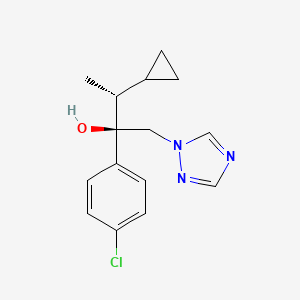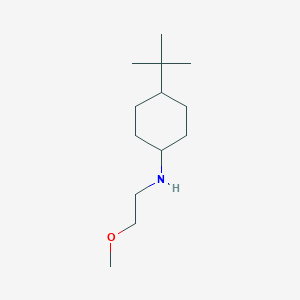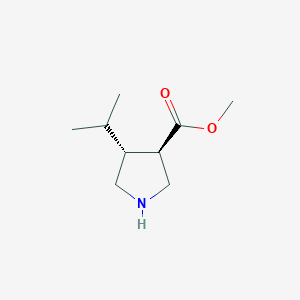
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, also known as 3-Cyano-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (3COP), is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase .
Synthesis Analysis
The synthesis of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate and its derivatives involves the reaction with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Molecular Structure Analysis
The molecular formula of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is C11H16N2O3. The InChI code is 1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a solid substance. It has a molecular weight of 224.26. The compound should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is primarily used in organic synthesis . It serves as a building block for the synthesis of more complex organic compounds. Its cyano and ester functional groups make it a versatile reagent that can undergo various chemical reactions, including nucleophilic addition and condensation reactions .
Medicinal Chemistry
In medicinal chemistry , this compound is valuable for the development of pharmaceuticals. It can be used to create piperidine derivatives, which are a core structure in many drugs. These derivatives can exhibit a wide range of biological activities and are often explored for their potential as therapeutic agents .
Material Science
The tert-butyl group in this compound can be used to introduce steric bulk in material science applications. This can be particularly useful in the design of new polymers or coatings where increased steric hindrance can improve material properties such as stability and resistance to degradation .
Catalysis
In the field of catalysis , tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate can be employed to synthesize ligands for catalysts. These ligands can then be used to influence the rate and selectivity of chemical reactions, which is crucial in industrial processes .
Peptide Synthesis
This compound is also used in peptide synthesis . The tert-butyl ester group can act as a protecting group for carboxylic acids during the synthesis of peptides. After the peptide chain is assembled, the protecting group can be removed under mild conditions to yield the desired peptide .
Agrochemical Research
Lastly, in agrochemical research , tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate can be utilized to create compounds that may act as precursors for the development of new pesticides or herbicides. The cyano group, in particular, is a common moiety in many agrochemicals due to its reactivity .
Mécanisme D'action
Target of Action
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a complex compound with a specific target in biological systems. It is suggested that it acts as a fluoroquinolone antibiotic, which primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria.
Mode of Action
The compound interacts with its target, the bacterial DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a critical process for DNA replication and transcription in bacteria. As a result, the bacteria cannot replicate or transcribe their DNA, leading to their death or growth inhibition.
Pharmacokinetics
The compound’s stability under normal storage conditions (sealed and dry at 2-8°C) suggests it may have a reasonable half-life .
Result of Action
The primary result of the action of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is the inhibition of bacterial growth. By preventing DNA supercoiling, the compound inhibits DNA replication and transcription, leading to the death of the bacteria or the inhibition of their growth .
Action Environment
The efficacy and stability of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity. As mentioned, the compound is stable under normal storage conditions (sealed and dry at 2-8°C)
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFTZTMJPFIRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654977 | |
| Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914988-10-6 | |
| Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)


![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)
![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)



